molecular formula C19H29N5O B6041253 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Cat. No. B6041253
M. Wt: 343.5 g/mol
InChI Key: ZIEPAPKSSINBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, also known as CP-PP, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. CP-PP is a pyrimidine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Mechanism of Action

The exact mechanism of action of 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is not fully understood, but it is believed to act on multiple targets in the body. 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 and phospholipase A2. 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects
4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to exhibit a range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation. 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has also been shown to have anticonvulsant effects in models of epilepsy. In addition, 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to improve cognitive function in models of Alzheimer's disease and Parkinson's disease. 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in various animal models. 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has also been shown to exhibit a range of biological activities, which makes it a versatile compound for studying different biological processes. However, there are also limitations to using 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in lab experiments. For example, the exact mechanism of action of 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is not fully understood, which can make it difficult to interpret experimental results. In addition, 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has not been extensively studied in humans, which limits its potential for clinical applications.

Future Directions

There are several future directions for research on 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. One potential direction is to further investigate its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is to investigate its potential as an anticancer agent, either alone or in combination with other chemotherapy drugs. In addition, further studies are needed to fully understand the mechanism of action of 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine and to identify its molecular targets in the body. Finally, more studies are needed to investigate the safety and efficacy of 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in humans, which will be important for determining its potential for clinical applications.

Synthesis Methods

The synthesis of 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves the reaction of 1-(2-chloroethyl)piperidine with 4-(cyclopentylcarbonyl)piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloro-6-(1-piperidinyl)pyrimidine. The final product is obtained after purification through column chromatography. The synthesis of 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to tailor the properties of the compound for specific applications.

Scientific Research Applications

4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has also been investigated for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

cyclopentyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O/c25-19(16-6-2-3-7-16)24-12-10-23(11-13-24)18-14-17(20-15-21-18)22-8-4-1-5-9-22/h14-16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEPAPKSSINBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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